molecular formula C17H15F2NO3 B2721353 3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide CAS No. 1396858-24-4

3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide

Cat. No.: B2721353
CAS No.: 1396858-24-4
M. Wt: 319.308
InChI Key: FYAPCUCXFFXSBO-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a chemical compound of significant interest in preclinical research, particularly for investigating novel mechanisms for pain modulation. This compound is designed to act as a modulator of voltage-gated sodium channels (Navs) . Navs are critical for initiating and propagating electrical signals in excitable cells, such as neurons . Among the various isoforms, the Nav1.8 subtype, which is primarily expressed in peripheral sensory neurons and nociceptors, has been identified as a promising target for analgesic drug development . Research indicates that Nav1.8 is a key carrier of tetrodotoxin-resistant sodium currents that help maintain action potential firing in small dorsal root ganglia (DRG) neurons . It plays a crucial role in the hyperexcitability of damaged neurons and is necessary for rapid, repetitive firing in nociceptors, which are processes underlying both neuropathic and inflammatory pain states . Preclinical studies suggest that selective inhibition of Nav1.8 may offer a targeted approach to pain relief by dampening the activity of pain-sensing neurons, potentially with a reduced side effect profile compared to non-selective sodium channel blockers or opioid therapies . Compounds within this structural class are therefore investigated for their potential in treating a range of conditions, including chronic pain, neuropathic pain (such as diabetic neuropathy and post-herpetic neuralgia), inflammatory pain, and post-surgical pain . This product is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic uses, or for consumption in any form. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3,4-difluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c18-13-6-5-11(9-14(13)19)16(21)20-10-17(22)7-8-23-15-4-2-1-3-12(15)17/h1-6,9,22H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAPCUCXFFXSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-hydroxychroman-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

3,4-Difluoro-N-{[4-(2-Thienyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide
  • Structure : Similar to the target compound but replaces the hydroxyl-bearing chroman with a tetrahydro-2H-pyran ring substituted with a thienyl group.
  • Molecular Formula: C₁₇H₁₇F₂NO₂S.
  • Absence of the hydroxyl group reduces hydrogen-bonding capacity compared to the target compound.
  • Implications : The thienyl group may enhance lipophilicity, favoring membrane permeability but reducing solubility .
4-Chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide (L3)
  • Structure : Features a chloro substituent on the benzamide ring and a carbamothionyl group.
  • Key Differences :
    • Chlorine (electron-withdrawing) vs. fluorine (smaller, more electronegative) affects reactivity and target interactions.
    • The carbamothionyl group introduces sulfur, enabling metal coordination.
  • Implications : Chlorinated benzamides often exhibit stronger electrophilic character, influencing enzyme inhibition profiles .

Variations in the Chroman/Heterocyclic Moieties

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
  • Structure : Substitutes the chroman group with a methoxy-methylbenzamide scaffold.
  • Implications : Reduced polarity may limit solubility but improve blood-brain barrier penetration .
3,4-Difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
  • Structure: Replaces the chroman group with a pyrido-pyrimidinone heterocycle.
  • Key Differences: The pyrido-pyrimidinone moiety introduces nitrogen atoms, enabling π-π stacking and hydrogen bonding. Fluorine atoms on both the benzamide and phenyl rings enhance metabolic stability.

Natural Product Analogs

3,4-Dihydroxybenzamide (Isolated from Fagopyrum dibotrys)
  • Structure : Contains hydroxyl groups instead of fluorine at the 3- and 4-positions.
  • Key Differences :
    • Hydroxyl groups increase polarity and hydrogen-bonding capacity but reduce metabolic stability.
  • Implications : Natural benzamides are often antioxidants but may suffer from rapid degradation in vivo .
cis/trans-N-(4-Hydroxystyryl)benzamide (From Houttuynia cordata)
  • Structure : Features a styryl group instead of the chroman moiety.
  • Key Differences :
    • The styryl group introduces conjugation, affecting UV absorption and redox properties.
  • Implications : Styryl derivatives are studied for anti-inflammatory and antimicrobial activities .

Research Findings and Implications

  • Fluorine vs. Hydroxyl : Fluorinated benzamides (e.g., target compound) exhibit enhanced metabolic stability and lipophilicity compared to hydroxylated analogs, making them more suitable for drug development .
  • Chroman vs. Heterocycles: The 4-hydroxychroman group in the target compound balances hydrogen-bonding (via -OH) and lipophilicity, whereas pyrido-pyrimidinone or thienyl groups prioritize electronic interactions .
  • Synthetic vs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions, including:

  • Core benzamide formation : Coupling 3,4-difluorobenzoic acid derivatives with a hydroxychroman-methylamine intermediate via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
  • Hydroxychroman ring construction : Cyclization of a diol precursor under acidic or oxidative conditions, with precise temperature control (e.g., 60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Key Reaction Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps risk decomposition
SolventAnhydrous DMF or DCMMinimizes hydrolysis
CatalystEDC/HOBt or DCCMaximizes amide bond formation

Q. How can researchers validate the structural integrity of this compound?

  • Spectroscopic techniques :
    • NMR : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., 3,4-difluoro aromatic protons at δ 7.2–7.8 ppm; chroman methylene protons at δ 3.5–4.0 ppm) .
    • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 336.1234) .
  • X-ray crystallography : Resolve stereochemistry of the hydroxychroman ring (if crystalline) using SHELX programs .

Q. What are the recommended safety protocols for handling this compound?

  • Hazard analysis : Conduct a risk assessment for mutagenicity (Ames test recommended) and decomposition under heat (DSC analysis) .
  • PPE : Use nitrile gloves, lab coat, and fume hood with >100 fpm airflow.
  • Waste disposal : Neutralize amide bonds with aqueous NaOH before disposal .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Dose-response assays : Test across a wide concentration range (nM–μM) to identify non-linear effects.
  • Target selectivity profiling : Use kinase/GPCR panels to rule off-target interactions .
  • Structural analogs : Compare activity of derivatives (e.g., replacing hydroxychroman with tetrahydrofuran) to isolate pharmacophores .

Case Study : Inconsistent IC50_{50} values for related benzamides were resolved by controlling assay conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies optimize in vitro stability for pharmacokinetic studies?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Protective modifications : Introduce electron-withdrawing groups (e.g., additional fluorine) to reduce CYP450-mediated oxidation .
  • Formulation : Use cyclodextrin complexes to enhance aqueous solubility .

Q. How can computational methods guide the design of derivatives with improved binding affinity?

  • Molecular docking : Use AutoDock Vina to predict interactions with targets (e.g., COX-2 or 5-HT receptors). Focus on hydrogen bonds with the hydroxychroman oxygen and hydrophobic contacts with fluorine atoms .
  • QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values for fluorines) with activity data .

Example : Derivatives with para-substituted electron-deficient groups showed 10-fold higher affinity in silico models .

Q. What analytical techniques resolve discrepancies in purity assessments (e.g., HPLC vs. NMR)?

  • Orthogonal methods : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with 19^{19}F NMR to detect fluorinated impurities .
  • Limit of detection (LOD) : Use LC-MS/MS for trace impurities (<0.1%) .

Data Contradiction Analysis

Q. How to address variability in synthetic yields (e.g., 40–75%)?

  • Critical factors :
    • Moisture control : Use molecular sieves in reactions prone to hydrolysis (e.g., amide coupling).
    • Intermediate stability : Store hydroxychroman-methylamine intermediates under argon at -20°C .
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., solvent polarity, stoichiometry) .

Q. Why do biological assays show species-specific activity (e.g., active in murine models but not human cell lines)?

  • Species divergence : Compare target protein sequences (e.g., human vs. mouse COX-2) via Clustal Omega alignment.
  • Metabolic differences : Co-administer CYP inhibitors (e.g., ketoconazole) to assess metabolic stability in human hepatocytes .

Methodological Resources

  • Crystallography : SHELXL for refining crystal structures .
  • Hazard assessment : ACS guidelines for mutagenicity testing .

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